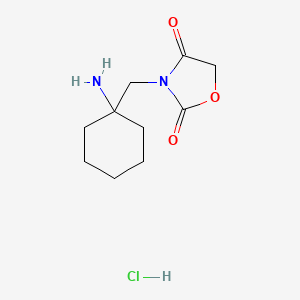![molecular formula C8H12BrNOS B15261297 2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B15261297.png)
2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol is an organic compound that features a bromothiophene moiety linked to a propanol backbone via an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 4-bromothiophene-2-carboxaldehyde with an appropriate amine and a reducing agent. One common method includes the following steps:
Condensation Reaction: 4-bromothiophene-2-carboxaldehyde is reacted with an amine, such as 2-amino-1-propanol, under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-one.
Reduction: Formation of 2-{[(4-Thiophen-2-yl)methyl]amino}propan-1-ol.
Substitution: Formation of 2-{[(4-Azidothiophen-2-yl)methyl]amino}propan-1-ol or 2-{[(4-Thiophen-2-yl)methyl]amino}propan-1-ol.
Scientific Research Applications
2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions or hydrogen bonding, while the amino and hydroxyl groups can form additional hydrogen bonds, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol
- 2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
- 2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol
Uniqueness
Compared to its analogs, 2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol offers a unique combination of functional groups that can be exploited for specific chemical transformations and biological interactions. Its propanol backbone provides additional flexibility and potential for derivatization, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C8H12BrNOS |
|---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
2-[(4-bromothiophen-2-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-6(4-11)10-3-8-2-7(9)5-12-8/h2,5-6,10-11H,3-4H2,1H3 |
InChI Key |
JKOQCROWPVCLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B15261228.png)


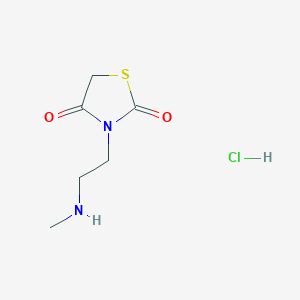
![(Propan-2-yl)({1-[4-(propan-2-yl)phenyl]ethyl})amine](/img/structure/B15261246.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B15261255.png)
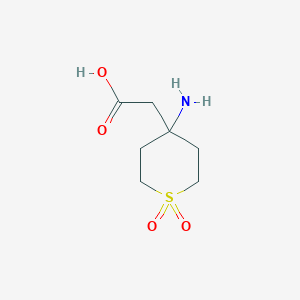
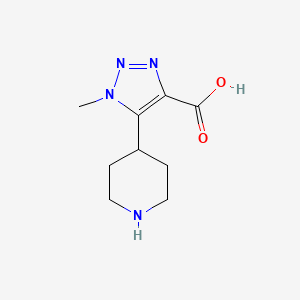

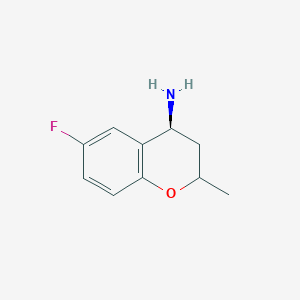
![2-Bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B15261291.png)
![Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate](/img/structure/B15261292.png)
